molecular formula C9H7N3O3 B14386650 3-Methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole CAS No. 88059-56-7

3-Methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole

Cat. No.: B14386650
CAS No.: 88059-56-7
M. Wt: 205.17 g/mol
InChI Key: HXDQWFSDDSBFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group at the 3-position and a nitrophenyl group at the 4-position of the oxadiazole ring. The nitrophenyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-nitrobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as acetic acid or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives with the nitro group converted to an amino group.

    Substitution: Various substituted oxadiazole derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

3-Methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole can be compared with other similar compounds, such as:

    4-(2-Nitrophenyl)-1,2,5-oxadiazole: Lacks the methyl group at the 3-position, which can influence its reactivity and biological activity.

    3-Methyl-4-phenyl-1,2,5-oxadiazole: Lacks the nitro group, which significantly alters its electron-withdrawing properties and reactivity.

    4-(2-Aminophenyl)-1,2,5-oxadiazole: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

The uniqueness of this compound lies in the combination of the methyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities.

Properties

CAS No.

88059-56-7

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

3-methyl-4-(2-nitrophenyl)-1,2,5-oxadiazole

InChI

InChI=1S/C9H7N3O3/c1-6-9(11-15-10-6)7-4-2-3-5-8(7)12(13)14/h2-5H,1H3

InChI Key

HXDQWFSDDSBFIX-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.